molecular formula C11H14BrNO B1521600 4-(4-Bromophenyl)oxan-4-amine CAS No. 1094283-04-1

4-(4-Bromophenyl)oxan-4-amine

Cat. No. B1521600
CAS RN: 1094283-04-1
M. Wt: 256.14 g/mol
InChI Key: SNAASDIFHZQJTQ-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)oxan-4-amine (4-BPOA) is an organic compound that has been studied for its potential applications in various scientific fields. It has been used in a variety of laboratory experiments, including organic synthesis, drug discovery, and drug metabolism studies. 4-BPOA is a stable, non-toxic, and colorless compound that is soluble in both organic and aqueous solvents. This compound is also known as 4-bromo-4-phenyloxan-4-amine, 4-bromo-4-phenyloxane-4-amine, or 4-bromo-4-phenyloxan-4-amine.

Scientific Research Applications

Catalyst Systems for Amination Reactions

Palladium complexes, supported by certain ligands, are highly efficient for the catalytic amination of a variety of aryl halides and triflates, including those containing 4-(4-Bromophenyl)oxan-4-amine. This process is crucial for synthesizing complex organic compounds, as it allows the introduction of amino groups into aryl compounds at mild conditions. The catalyst system is notable for its broad substrate compatibility, high efficiency at low catalyst loadings, and ability to operate under room temperature for many substrates. These catalysts are particularly effective for chloropyridines and functionalized aryl halides and triflates, making them valuable for pharmaceutical and organic synthesis applications (Wolfe et al., 2000).

Synthesis of Benzimidazoles and Oxazepines

The utility of 4-(4-Bromophenyl)oxan-4-amine extends to the synthesis of heterocyclic compounds such as benzimidazoles and oxazepines through palladium-catalyzed reactions. For instance, a palladium-catalyzed tandem reaction involving o-aminophenols, bromoalkynes (potentially including bromophenyl derivatives), and isocyanides has been developed to efficiently produce 4-amine-benzo[b][1,4]oxazepines. This method underscores the compound's role in constructing complex molecules with potential biological activities, showcasing its versatility in organic synthesis (Liu et al., 2012).

Mediation of Oxidation Reactions

In addition to its role in amination, 4-(4-Bromophenyl)oxan-4-amine is implicated in the mediation of oxidation reactions. For example, tris(4-bromophenyl)amine has been shown to be an effective electron transfer mediator for the indirect oxidation of amines. This functionality is crucial for synthesizing Schiff bases from benzyl amines, offering a robust method for preparing important intermediates in organic synthesis and pharmaceutical manufacturing (Pletcher & Zappi, 1989).

Electrochemical Studies

The electrochemical behavior of compounds related to 4-(4-Bromophenyl)oxan-4-amine, such as tris(4-bromophenyl)amine, has been extensively studied in room-temperature ionic liquids. These studies provide insights into the mechanisms of electron transfer processes and the stability of electrogenerated species, which are of interest for applications in electrochemistry, energy storage, and materials science (Herath & Becker, 2010).

properties

IUPAC Name

4-(4-bromophenyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4H,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAASDIFHZQJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)oxan-4-amine

CAS RN

1094283-04-1
Record name 4-(4-bromophenyl)oxan-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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